molecular formula C20H31N3O4S B2705924 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide CAS No. 897610-98-9

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide

Cat. No.: B2705924
CAS No.: 897610-98-9
M. Wt: 409.55
InChI Key: PQLFJISUTDQHIA-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and a cyclohexanecarboxamide moiety, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is the alpha1-adrenergic receptors (α1-AR), a class of G-protein-coupled receptors (GPCRs) . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its primary targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . This interaction is likely to result in changes in the receptor’s activity, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The interaction of This compound with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body .

Pharmacokinetics

The pharmacokinetic properties of This compound have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of This compound ’s action are likely to be related to its interaction with alpha1-adrenergic receptors. This interaction can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.

    Amidation: The final step involves the reaction of the sulfonyl intermediate with cyclohexanecarboxylic acid or its derivatives under amidation conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl and sulfonyl groups enhance its binding affinity and selectivity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFJISUTDQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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